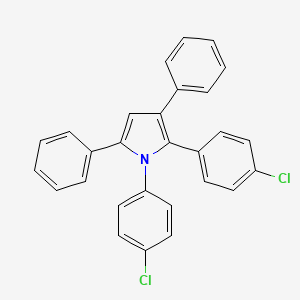
4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by nitrosation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolone ring. For example, the condensation reaction can be carried out in the presence of sodium acetate in acetic acid, followed by nitrosation using nitrous acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-nitro-5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Reduction: Formation of 4-amino-5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interact with DNA to exert its biological effects. The nitroso group is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to its pharmacological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the nitroso group.
4-Hydroxy-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: Contains a hydroxy group instead of a nitroso group.
4-Amino-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: Contains an amino group instead of a nitroso group.
Uniqueness
The presence of the nitroso group in 4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where the nitroso functionality is crucial .
Eigenschaften
CAS-Nummer |
663153-56-8 |
|---|---|
Molekularformel |
C9H7N3O2 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
4-nitroso-3-phenyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C9H7N3O2/c13-9-8(12-14)7(10-11-9)6-4-2-1-3-5-6/h1-5,8H,(H,11,13) |
InChI-Schlüssel |
UPBGMMULPWNRQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)

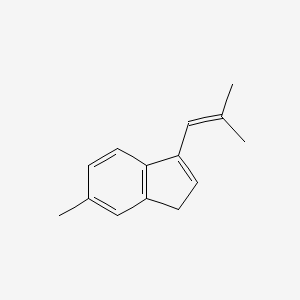
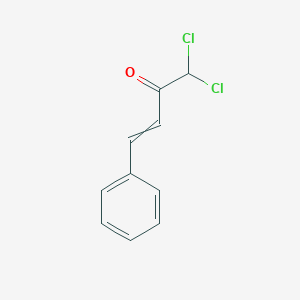
![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
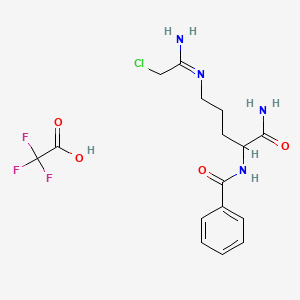
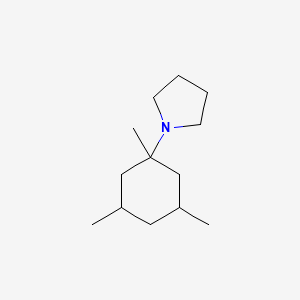


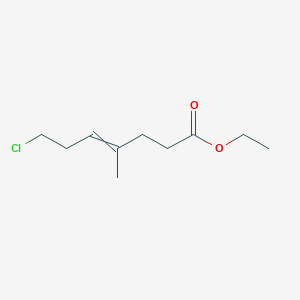
![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)

